6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a quinolinone core substituted with fluorine, a 4-methoxybenzoyl group at position 3, and a 3-methylbenzyl moiety at position 1. Its molecular formula is C25H19FNO3, with a molecular weight of 400.43 g/mol (estimated). The 6-fluoro substituent enhances metabolic stability, while the 4-methoxybenzoyl group may contribute to electron-rich aromatic interactions. The 3-methylbenzyl substituent introduces steric effects that could influence receptor binding or solubility .
Properties
IUPAC Name |
6-fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-4-3-5-17(12-16)14-27-15-22(24(28)18-6-9-20(30-2)10-7-18)25(29)21-13-19(26)8-11-23(21)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRRKZFUNYSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolinone family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H20FNO3
- Molecular Weight : 401.44 g/mol
- CAS Number : 1093978-67-6
The compound features a fluorine atom and a methoxybenzoyl group, which contribute to its unique biological properties.
Anticancer Properties
Research has indicated that quinolinone derivatives exhibit significant anticancer activity. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, in vitro studies demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving cell cycle arrest and apoptosis induction.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation.
- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in tumor cells.
- Modulation of Signaling Pathways : It affects multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Data Table: Biological Activity Overview
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| Anticancer | PC-3 | 12 | Cell cycle arrest |
| Enzyme Inhibition | Topoisomerase I | 5 | Enzyme inhibition |
| ROS Generation | Various | N/A | Induction of oxidative stress |
Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. The study highlighted the compound's potential as a therapeutic agent in treating resistant forms of cancer.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms behind its anticancer effects. The results indicated that the compound downregulated anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), leading to enhanced apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
- 6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one Key Difference: Methyl group on the benzyl substituent at the para position (4-methylphenyl) instead of meta (3-methylphenyl). No direct activity data are available, but positional isomerism often alters pharmacokinetics .
- 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (CAS: 902623-75-0) Key Difference: 2-Fluorophenylmethyl substituent instead of 3-methylphenylmethyl. Impact: The electron-withdrawing fluorine at the ortho position increases polarity and may affect metabolic stability. Molecular weight is 405.4 g/mol, slightly higher due to fluorine substitution .
Substituent Group Modifications
- 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (CAS: 866588-42-3) Key Difference: Ethoxy group at position 6 and 4-fluorobenzoyl at position 3.
- 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (Compound 93) Key Difference: Butyl chain at position 1 instead of 3-methylbenzyl. Impact: The alkyl chain enhances lipophilicity (logP ~3.5 estimated) but may reduce target specificity due to non-specific hydrophobic interactions. Molecular weight is 336 g/mol .
Heterocyclic and Sulfonyl Analogues
- 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS: 931364-59-9) Key Difference: 1,2,4-oxadiazole ring at position 3. Molecular weight is 439.5 g/mol .
- 3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (CAS: 866726-01-4) Key Difference: Sulfonyl group at position 3 instead of benzoyl. Impact: The sulfonyl group increases acidity (pKa ~1-2) and electron-withdrawing effects, which may enhance binding to charged residues in enzymatic targets .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound likely follows a multi-step synthesis involving condensation of 6-fluoro-thiochroman-4-one with a 4-methoxybenzoyl chloride derivative, similar to methods in .
- Biological Activity : Compounds with 4-methoxybenzoyl groups (e.g., ) show moderate enzyme inhibition, while sulfonyl or heterocyclic analogues () exhibit enhanced target engagement due to electronic effects .
- Metabolic Stability : Fluorine at position 6 and methoxy groups may slow oxidative metabolism compared to alkylated derivatives (e.g., Compound 93) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
